2-Propen-1-one, 3-hydroxy-1,3-bis(4-methylphenyl)-, (2Z)-
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Overview
Description
2-Propen-1-one, 3-hydroxy-1,3-bis(4-methylphenyl)-, (2Z)- is an organic compound with a complex structure that includes two 4-methylphenyl groups attached to a hydroxypropene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-hydroxy-1,3-bis(4-methylphenyl)-, (2Z)- typically involves the condensation of 4-methylbenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of 2-Propen-1-one, 3-hydroxy-1,3-bis(4-methylphenyl)-, (2Z)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-hydroxy-1,3-bis(4-methylphenyl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the propene backbone can be reduced to form a saturated compound.
Substitution: The methyl groups on the phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using a palladium catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: The major product is 1,3-Bis(4-methylphenyl)-1-propanone.
Reduction: The major product is 1,3-Bis(4-methylphenyl)-1-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Propen-1-one, 3-hydroxy-1,3-bis(4-methylphenyl)-, (2Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-hydroxy-1,3-bis(4-methylphenyl)-, (2Z)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The hydroxy group and the phenyl rings play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: Similar structure but with methoxy groups instead of methyl groups.
1,3-Bis(4-chlorophenyl)-1-propanone: Similar structure but with chloro groups instead of methyl groups.
1,3-Bis(4-methylphenyl)-1-propanone: Similar structure but lacks the hydroxy group.
Uniqueness
2-Propen-1-one, 3-hydroxy-1,3-bis(4-methylphenyl)-, (2Z)- is unique due to the presence of both the hydroxy group and the double bond in the propene backbone, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of 2-Propen-1-one, 3-hydroxy-1,3-bis(4-methylphenyl)-, (2Z)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-3-hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-11,18H,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAQJCSIBXPJBM-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C2=CC=C(C=C2)C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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